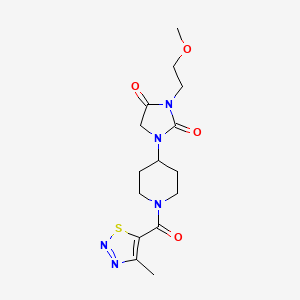
3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a useful research compound. Its molecular formula is C15H21N5O4S and its molecular weight is 367.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 3-(2-Methoxyethyl)-1-(1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)imidazolidine-2,4-dione is a complex organic molecule with significant potential in medicinal chemistry. Its structure includes a thiadiazole moiety, which has been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on available research findings and case studies.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C₁₅H₂₁N₅O₄S
- Molecular Weight : 367.4 g/mol
- CAS Number : 2034605-45-1
Antimicrobial Properties
Research indicates that derivatives of thiadiazole, such as the one under consideration, exhibit notable antimicrobial activity . Studies have shown that similar compounds can effectively inhibit the growth of various bacterial and fungal strains. For instance:
| Compound | Activity | Reference |
|---|---|---|
| 4-Methyl-1,2,3-thiadiazole-5-carboxamide | Moderate antimicrobial activity | |
| N-(furan-2-ylmethyl)-N-(2-hydroxyethyl)-4-methyl-thiadiazole | Enhanced anticancer properties |
The presence of the thiadiazole ring is crucial for this activity, as it interacts with microbial enzymes and disrupts cellular functions.
Anticancer Activity
Thiadiazole derivatives are also recognized for their anticancer properties . The compound has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects. For example:
- In vitro studies have shown that compounds with similar structures can suppress the growth of human cancer cell lines such as A549 (lung cancer) and SK-MEL-2 (skin cancer) with IC₅₀ values indicating effective concentrations for inhibition .
| Cell Line | Compound | IC₅₀ (µg/mL) |
|---|---|---|
| A549 (Lung Cancer) | Thiadiazole Derivative | 4.27 |
| SK-MEL-2 (Skin Cancer) | Thiadiazole Derivative | 0.28 |
These findings suggest that the compound may inhibit key molecular targets involved in tumor growth and proliferation.
The mechanism by which thiadiazole derivatives exert their biological effects often involves interaction with specific molecular targets. For instance, docking studies have indicated that these compounds can bind to proteins involved in cell cycle regulation and apoptosis pathways . The structure–activity relationship (SAR) analysis highlights that substituents on the thiadiazole ring significantly influence the compound's efficacy against cancer cells.
Case Studies
Several studies have explored the biological activity of similar compounds:
- Alam et al. (2011) reported on a series of thiadiazole derivatives that showed significant anticancer activity against multiple human cancer cell lines .
- Yang (2012) discovered that certain substituted thiadiazoles could induce apoptosis in breast and lung carcinoma cells through specific protein interactions .
- Hosseinzadeh et al. (2013) synthesized new thiadiazole derivatives that were evaluated for their cytotoxicity against prostate and breast cancer cell lines, showing promising results .
Properties
IUPAC Name |
3-(2-methoxyethyl)-1-[1-(4-methylthiadiazole-5-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5O4S/c1-10-13(25-17-16-10)14(22)18-5-3-11(4-6-18)20-9-12(21)19(15(20)23)7-8-24-2/h11H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYWCIUZGBHIFNA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCC(CC2)N3CC(=O)N(C3=O)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














